![molecular formula C6H11ClO3 B14497616 2-[(1-Chloropropan-2-yl)oxy]propanoic acid CAS No. 65345-17-7](/img/structure/B14497616.png)
2-[(1-Chloropropan-2-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Chloropropan-2-yl)oxy]propanoic acid is an organic compound with a molecular formula of C6H11ClO3. This compound is characterized by the presence of a chlorinated propyl group attached to a propanoic acid moiety through an ether linkage. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloropropan-2-yl)oxy]propanoic acid typically involves the reaction of 2-chloropropanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Chloropropan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Propanoic acid derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1-Chloropropan-2-yl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, surfactants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1-Chloropropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its chlorinated group can participate in nucleophilic substitution reactions, altering the activity of target molecules and pathways.
Comparaison Avec Des Composés Similaires
2-[(1-Chloropropan-2-yl)oxy]propanoic acid can be compared with other similar compounds, such as:
2-[(1-Bromopropan-2-yl)oxy]propanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid: Contains a hydroxyl group instead of chlorine, resulting in different chemical properties and uses.
2-[(1-Methylpropan-2-yl)oxy]propanoic acid: Features a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its chlorinated group, which imparts specific reactivity and makes it suitable for a variety of chemical transformations and applications.
Propriétés
Numéro CAS |
65345-17-7 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-(1-chloropropan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-4(3-7)10-5(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |
Clé InChI |
UMASEYULZWEOKS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


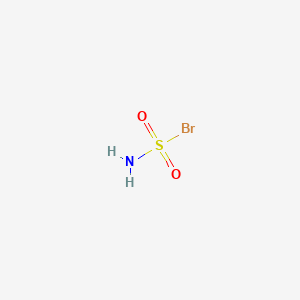
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
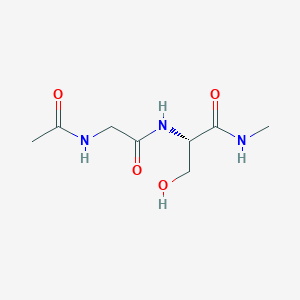
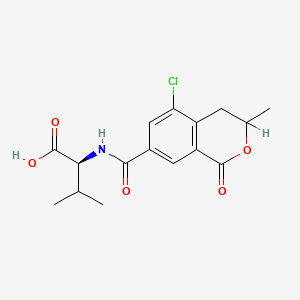
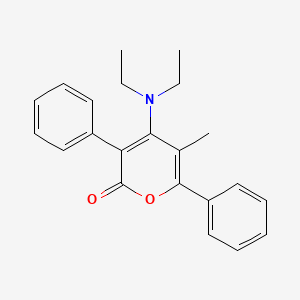

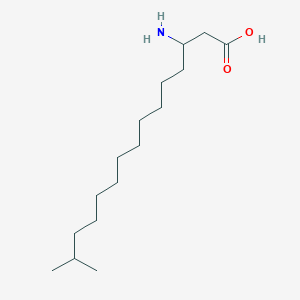
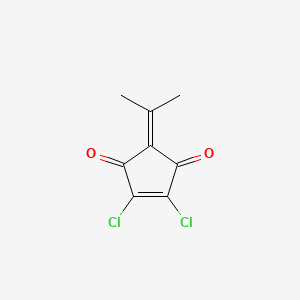
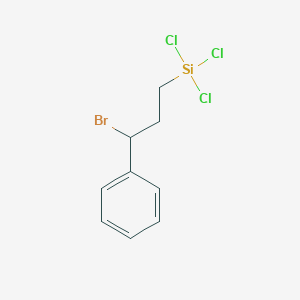
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
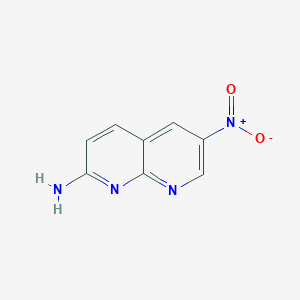
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
